5-Bromo-2-(prop-1-en-2-yl)pyrimidine
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Overview
Description
5-Bromo-2-(prop-1-en-2-yl)pyrimidine: is a heterocyclic organic compound with the molecular formula C7H7BrN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound features a bromine atom at position 5 and a prop-1-en-2-yl group at position 2.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . They are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Mode of Action
It’s known that pyrimidine derivatives can undergo rapid nucleophilic displacement reactions with nucleophiles .
Biochemical Pathways
Some pyrimidine derivatives have been found to present better anti-fibrotic activities than certain standard drugs . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Some pyrimidine derivatives have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It’s known that the compound is a solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(prop-1-en-2-yl)pyrimidine typically involves the bromination of 2-(prop-1-en-2-yl)pyrimidine. One common method includes the following steps:
Starting Material: 2-(prop-1-en-2-yl)pyrimidine.
Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(prop-1-en-2-yl)pyrimidine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The prop-1-en-2-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 5-bromo-2-(prop-1-yl)pyrimidine.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 5-azido-2-(prop-1-en-2-yl)pyrimidine or 5-thiocyanato-2-(prop-1-en-2-yl)pyrimidine.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 5-bromo-2-(prop-1-yl)pyrimidine.
Scientific Research Applications
Chemistry: 5-Bromo-2-(prop-1-en-2-yl)pyrimidine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors. It is also used in the development of new diagnostic tools and therapeutic agents .
Medicine: Its derivatives have shown promising activity in preclinical studies .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes .
Comparison with Similar Compounds
- 5-Chloro-2-(prop-1-en-2-yl)pyrimidine
- 5-Iodo-2-(prop-1-en-2-yl)pyrimidine
- 5-Fluoro-2-(prop-1-en-2-yl)pyrimidine
Comparison:
- 5-Bromo-2-(prop-1-en-2-yl)pyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, which can enhance its interactions with biological targets and influence its chemical reactivity .
Properties
IUPAC Name |
5-bromo-2-prop-1-en-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-5(2)7-9-3-6(8)4-10-7/h3-4H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYTXBRLWHNGBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=NC=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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